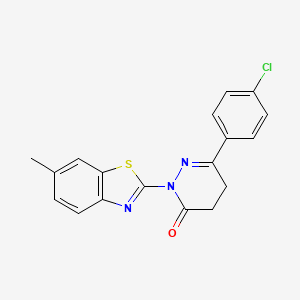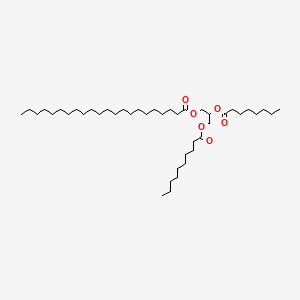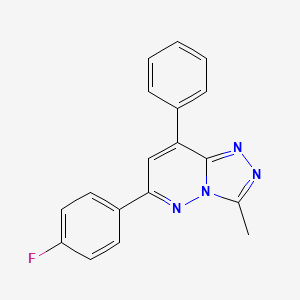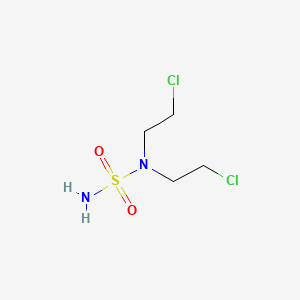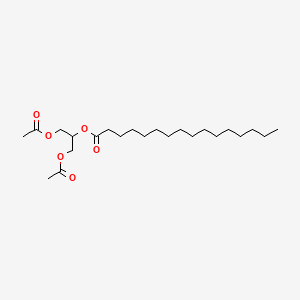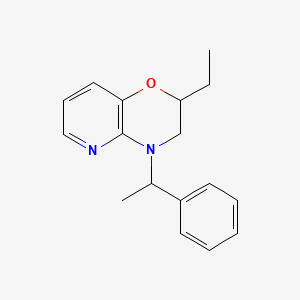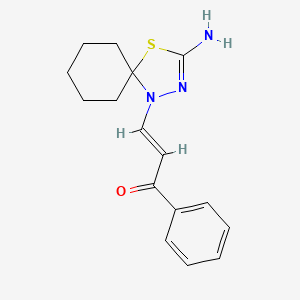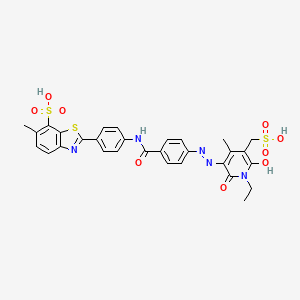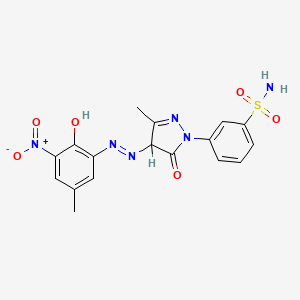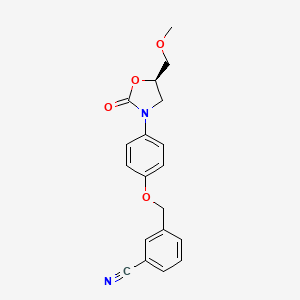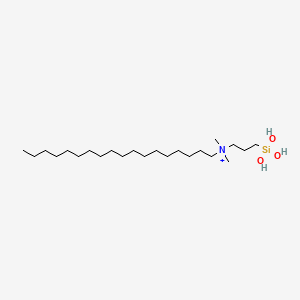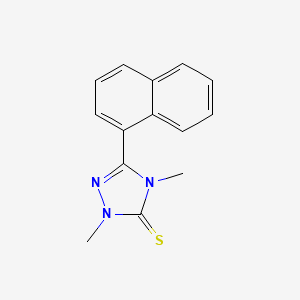
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring fused with a thione group and a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires refluxing in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols, halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted triazoles
Applications De Recherche Scientifique
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the activity of demethylase enzymes, which are crucial for the survival of certain pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4,5-trimethyl-
- 4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Selone
- Prothioconazole
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Propriétés
Numéro CAS |
114058-93-4 |
|---|---|
Formule moléculaire |
C14H13N3S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
2,4-dimethyl-5-naphthalen-1-yl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H13N3S/c1-16-13(15-17(2)14(16)18)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |
Clé InChI |
DYGLSSWDOVUHQR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN(C1=S)C)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


